molecular formula C19H26N2O3 B2578976 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-98-2

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2578976
CAS No.: 850904-98-2
M. Wt: 330.428
InChI Key: MISFDNVQYRSJES-UHFFFAOYSA-N
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Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, an oxoethoxy group, and a dihydroisoquinolinone core, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azepane ring and then introduce the oxoethoxy group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydroisoquinolinone core under controlled conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts to facilitate the key reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets through various pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
  • 1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone

Uniqueness

What sets 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows it to interact with a distinct set of molecular targets and exhibit different chemical reactivity and biological activity .

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-20-13-10-15-16(19(20)23)8-7-9-17(15)24-14-18(22)21-11-5-3-4-6-12-21/h7-9H,2-6,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFDNVQYRSJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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